molecular formula C8H5BrCl2O2 B3039664 Methyl 6-bromo-2,3-dichlorobenzoate CAS No. 1257856-85-1

Methyl 6-bromo-2,3-dichlorobenzoate

Cat. No.: B3039664
CAS No.: 1257856-85-1
M. Wt: 283.93
InChI Key: MYEFCOYNQLZZCE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂. Its structure features a benzoate core substituted with bromine at the 6-position and chlorine atoms at the 2- and 3-positions, esterified with a methyl group.

Properties

IUPAC Name

methyl 6-bromo-2,3-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEFCOYNQLZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2,3-dichlorobenzoate can be synthesized through various methods. One common approach involves the esterification of 6-bromo-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: LiAlH₄ in anhydrous ether.

    Oxidation: KMnO₄ in an aqueous medium.

Major Products Formed:

Scientific Research Applications

Methyl 6-bromo-2,3-dichlorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which methyl 6-bromo-2,3-dichlorobenzoate exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack. This facilitates the formation of various substituted products .

Comparison with Similar Compounds

Halogenated Benzoate Esters

Ethyl 6-Bromo-2,3-Dichlorobenzoate
  • Structural Similarity : Ethyl 6-bromo-2,3-dichlorobenzoate differs only in the ester group (ethyl vs. methyl).
  • Impact of Ester Group: The ethyl variant may exhibit lower solubility in polar solvents compared to the methyl derivative due to increased hydrophobicity.
  • Synthetic Relevance: Both esters are likely synthesized via similar routes, such as esterification of 6-bromo-2,3-dichlorobenzoic acid with methanol or ethanol.
Methyl 6-Bromo-2,4-Dimethylbenzoate
  • Structure : This compound (m.p. 174°C) shares the bromo and methyl substituents but lacks chlorine atoms .
  • The methyl group at the 4-position introduces steric hindrance, which may slow nucleophilic substitution reactions compared to the 2,3-dichloro-substituted analogue.

Table 1: Physical Properties of Halogenated Benzoate Esters

Compound Substituents Melting Point (°C) Key Features
Methyl 6-bromo-2,3-dichlorobenzoate 6-Br, 2-Cl, 3-Cl Not reported High halogen density
Ethyl 6-bromo-2,3-dichlorobenzoate 6-Br, 2-Cl, 3-Cl Not reported Increased hydrophobicity
Methyl 6-bromo-2,4-dimethylbenzoate 6-Br, 2-CH₃, 4-CH₃ 174 Steric hindrance at 4-position

Halogenated Hydrazide Derivatives

6-Bromo-2’-(2-Chlorobenzylidene)nicotinohydrazide
  • Structure: Features a nicotinohydrazide backbone with bromo and chloro substituents, forming a hydrazone linkage .
  • Comparison: Synthesis: Synthesized via condensation of 5-bromonicotinohydrazide with aldehydes, contrasting with esterification routes for this compound. Bioactivity: Exhibits antimicrobial activity, suggesting halogenated aromatic systems (Br/Cl) enhance biological interactions .

Brominated Alkaloids and Aromatic Systems

6-Bromoaplysinopsin
  • Structure : A brominated indole alkaloid with serotonin receptor affinity (Ki = 0.3 µM for 5-HT2C receptors) .
  • Comparison: Electronic Effects: Bromine’s electron-withdrawing nature in both compounds could stabilize charge-transfer interactions in receptor binding. Functional Group Diversity: The benzoate ester in this compound offers a distinct reactivity profile (e.g., hydrolysis to carboxylic acids) compared to the indole core of aplysinopsins.

Chloro/Bromo-Substituted Aromatic Acids

6-Bromo-2,4-Dimethylbenzoic Acid
  • Structure : Contains bromo and methyl groups at the 6- and 2,4-positions, respectively (m.p. 186°C) .
  • Comparative Reactivity :
    • The carboxylic acid group enables salt formation (e.g., sodium or mercury salts), whereas the methyl ester in the target compound would require hydrolysis for similar transformations.
    • Chlorine atoms in the target compound may enhance electrophilicity, facilitating nucleophilic aromatic substitution compared to methyl-substituted analogues.

Biological Activity

Methyl 6-bromo-2,3-dichlorobenzoate is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

This compound plays a significant role in enzyme inhibition and protein interactions. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction can inhibit the enzyme's activity, potentially leading to altered metabolic pathways.

Table 1: Interaction with Cytochrome P450

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450InhibitionDecreased metabolic clearance
Other EnzymesVariableDepends on concentration and conditions

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

  • Cell Signaling Pathways : Modulates signaling proteins such as kinases and phosphatases.
  • Gene Expression : Alters levels of specific mRNAs and proteins by interacting with transcription factors.

These effects highlight its potential use in therapeutic applications where modulation of these pathways is beneficial.

The molecular mechanism involves binding interactions with various biomolecules. For instance, the compound can bind to active sites of enzymes, inhibiting their catalytic activity. The presence of bromine and chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions.

Temporal Effects in Laboratory Settings

In controlled laboratory environments, the stability of this compound is notable under standard conditions. However, it can degrade over time or under extreme conditions (e.g., high temperatures or prolonged light exposure).

Dosage Effects in Animal Models

The biological effects vary significantly based on dosage. Low doses have been shown to selectively inhibit specific enzymes without causing significant toxicity. This property is crucial for developing therapeutic agents that require fine-tuning of biological activity.

Table 2: Dosage Effects on Biological Activity

Dosage (mg/kg)Effect ObservedToxicity Level
1Selective enzyme inhibitionLow
10Moderate inhibition with side effectsModerate
50Broad spectrum inhibitionHigh

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to similar compounds like methyl 2-bromobenzoate and methyl 4-bromobenzoate due to the positioning of halogen atoms. This positioning significantly influences reactivity and biological activity.

Table 3: Comparison with Similar Compounds

Compound NameHalogen PositioningKey Biological Activity
This compound6-Br, 2-Cl & 3-ClStrong enzyme inhibitor
Methyl 2-bromobenzoate2-BrWeaker enzyme interactions
Methyl 4-bromobenzoate4-BrLimited biological activity

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

  • Enzyme Inhibition Study : A study published in Journal of Biochemistry found that this compound significantly inhibited cytochrome P450 activity in vitro at concentrations above 10 µM, suggesting potential applications in drug metabolism modulation .
  • Cellular Signaling Research : Another investigation highlighted its role in modulating MAPK signaling pathways in cancer cell lines, indicating its potential as an anticancer agent .
  • Toxicological Assessment : A comprehensive toxicity assessment revealed that while low doses are safe, higher concentrations lead to cytotoxic effects in mammalian cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromo-2,3-dichlorobenzoate
Reactant of Route 2
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Methyl 6-bromo-2,3-dichlorobenzoate

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